Duocarmycin TM

Description

BenchChem offers high-quality Duocarmycin TM suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Duocarmycin TM including the price, delivery time, and more detailed information at info@benchchem.com.

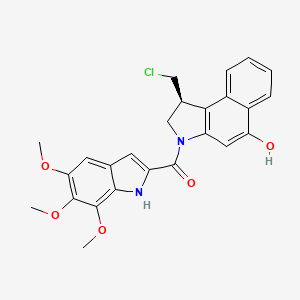

Structure

3D Structure

Properties

IUPAC Name |

[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indol-3-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O5/c1-31-20-9-13-8-17(27-22(13)24(33-3)23(20)32-2)25(30)28-12-14(11-26)21-16-7-5-4-6-15(16)19(29)10-18(21)28/h4-10,14,27,29H,11-12H2,1-3H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHDGIYFJJUFKN-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Genesis of a Potent Antitumor Antibiotic: The Origin and Discovery of Duocarmycin TM

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The duocarmycins are a class of exceptionally potent, naturally occurring antitumor antibiotics that have garnered significant attention in the scientific community for their unique mechanism of action and remarkable cytotoxicity against cancer cells. First discovered in the late 1980s, these complex molecules have paved the way for the development of novel anticancer agents, including antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the origin, discovery, and initial characterization of Duocarmycin TM and its related natural analogs.

Origin and Discovery

The story of duocarmycins begins with the screening of soil microorganisms for novel bioactive compounds with antitumor properties, a common practice in drug discovery. Japanese researchers were at the forefront of this discovery.

Producing Organisms and Isolation

The duocarmycins were first isolated from fermentation broths of various Streptomyces species, a genus of Gram-positive bacteria known for its prolific production of secondary metabolites, including many clinically important antibiotics.[1][2]

-

Duocarmycin A , the first member of this class to be reported in 1988, was isolated from the culture broth of Streptomyces sp. DO-88, a strain collected from a soil sample at the foot of Mount Fuji, Japan.[2]

-

Subsequently, other natural analogs, including Duocarmycin B1, B2, C1, and C2 , were isolated from Streptomyces sp. DO-89, found in Hyogo, Japan.[2]

-

Duocarmycin SA , one of the most potent and stable members of the family, was later isolated from Streptomyces sp. DO-113 (FERM BP-2222), which was collected from soil near the Rokkakudo temple in Kyoto, Japan.[2]

Key Researchers and Institutions

The initial discovery and characterization of the duocarmycins were carried out by a team of scientists at Kyowa Hakko Kogyo Co., Ltd. in Tokyo, Japan. Key figures in the early publications include I. Takahashi, K. Takahashi, and M. Ichimura . Their work laid the foundation for all subsequent research into this potent class of molecules. Later, the unique structure and mechanism of action of the duocarmycins attracted the attention of synthetic chemists and chemical biologists worldwide, with notable contributions from researchers such as Dale L. Boger at The Scripps Research Institute and Laurence H. Hurley at the University of Texas at Austin, who extensively studied their synthesis, DNA interactions, and structure-activity relationships.

Structure Elucidation

The determination of the complex chemical structures of the duocarmycins was a significant scientific achievement, relying on a combination of advanced spectroscopic techniques.

Methodologies for Structure Determination

The structures of the duocarmycin analogs were elucidated using a combination of the following spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the elemental composition and molecular weight of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial for establishing the connectivity of atoms and the stereochemistry of the molecules. The detailed analysis of chemical shifts and coupling constants allowed for the precise mapping of the intricate polycyclic structure.

Mechanism of Action: DNA Alkylation

The exceptional cytotoxicity of the duocarmycins stems from their unique ability to interact with and irreversibly damage DNA.

Minor Groove Binding and Alkylation

Duocarmycins are DNA minor groove binding agents. They selectively bind to AT-rich sequences in the minor groove of the DNA double helix. Following this non-covalent binding, the electrophilic cyclopropane ring of the duocarmycin molecule is activated, leading to a nucleophilic attack from the N3 position of an adenine base. This results in the formation of a covalent bond, or adduct, between the drug and the DNA, effectively alkylating the DNA. This irreversible alkylation distorts the DNA helix, interfering with essential cellular processes like DNA replication and transcription, ultimately leading to cell death.

Quantitative Biological Activity

The duocarmycins exhibit extraordinary potency against a wide range of cancer cell lines, with cytotoxic activity often observed in the picomolar to nanomolar concentration range.

In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for several natural duocarmycin analogs against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (nM) |

| Duocarmycin SA | HeLa S₃ | 0.00069 |

| Balb 3T3/H-Ras | 0.05 | |

| Molm-14 (AML) | 0.011 | |

| HL-60 (AML) | 0.112 | |

| Duocarmycin A | Balb 3T3/H-Ras | 0.3 |

| Duocarmycin B1 | Balb 3T3/H-Ras | 3.0 |

| Duocarmycin B2 | Balb 3T3/H-Ras | 1.5 |

| Duocarmycin C1 | Balb 3T3/H-Ras | 40 |

| Duocarmycin C2 | Balb 3T3/H-Ras | 20 |

Data compiled from multiple sources.

Experimental Protocols

Isolation of Duocarmycin SA from Streptomyces sp. DO-113

The following protocol is a summary of the published method for the isolation of Duocarmycin SA:

-

Seed Culture: Inoculate spores of Streptomyces sp. DO-113 into a seed medium containing (per liter): 5 g yeast extract, 5 g Bacto Tryptone, 10 g glucose, 10 g soluble starch, 3 g beef extract, and 2 g CaCO₃ (pH 7.2). Incubate at 28°C for 48 hours.

-

Fermentation: Inoculate the seed culture into a fermentation medium containing (per liter): 50 g soluble starch, 14 g dry yeast, 0.5 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 1 mg CuSO₄ (anhydrous), 1 mg CrK(SO₄)₂·12H₂O, 0.5 mg NiSO₄·6H₂O, and 5 g CaCO₃ (pH 7.0). Ferment at 28°C for 4 days.

-

Extraction: Add an equal volume of propanol to the culture broth and filter the mixture. Dilute the filtrate with deionized water and apply it to a Diaion HP-20 column.

-

Chromatography:

-

Wash the column with deionized water and 30% propanol.

-

Elute the active fraction with ethyl acetate.

-

Concentrate the eluate and extract with ethyl acetate.

-

Subject the concentrated extract to silica gel column chromatography using a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient.

-

Combine the active fractions and re-chromatograph on an aminopropyl silane (NH₂) silica gel column with a toluene-acetone solvent system to yield pure Duocarmycin SA.

-

Determination of IC₅₀ Values using MTT Assay

The following is a general protocol for determining the cytotoxic activity of duocarmycin analogs against adherent cancer cell lines:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the duocarmycin analog in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited, using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The DNA damage induced by duocarmycins triggers a cascade of cellular responses, primarily activating the DNA Damage Response (DDR) pathway, which can lead to cell cycle arrest and apoptosis.

DNA Damage Response Pathway

Caption: Duocarmycin-induced DNA Damage Response Pathway.

Experimental Workflow for Characterization

References

An In-depth Technical Guide on the Core Mechanism of Action of Duocarmycin TM as a DNA Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The duocarmycins are a class of exceptionally potent natural products that exhibit profound cytotoxic activity against cancer cells.[1][2] First isolated from Streptomyces species, these compounds have garnered significant interest in the field of oncology due to their unique mechanism of action, which involves the sequence-selective alkylation of DNA.[2] This technical guide provides a comprehensive overview of the core mechanism of Duocarmycin TM, a prominent member of this family, focusing on its interaction with DNA, the resulting cellular consequences, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: DNA Minor Groove Alkylation

The antitumor activity of Duocarmycin TM is intrinsically linked to its ability to covalently modify DNA. This process can be broken down into two key steps: non-covalent binding to the DNA minor groove and subsequent irreversible alkylation of an adenine base.

Reversible Binding to the DNA Minor Groove

Duocarmycin TM possesses a unique curved molecular architecture that allows it to bind with high affinity and specificity to the minor groove of DNA.[2][3] This binding is non-covalent and reversible, driven by van der Waals forces, hydrogen bonding, and hydrophobic interactions between the drug molecule and the DNA structure. The shape of the duocarmycin molecule is complementary to the narrow width of the minor groove in AT-rich sequences, leading to its preferential binding in these regions.

Sequence-Selective Alkylation of Adenine

Following its positioning within the minor groove, the reactive cyclopropane ring of Duocarmycin TM is strategically positioned to alkylate the N3 position of an adenine base. This reaction is highly sequence-selective, with a preference for the 3'-adenine in sequences such as 5'-AAA and 5'-TTA. The alkylation reaction is irreversible and results in the formation of a stable covalent adduct between the drug and the DNA. This covalent bond formation is the critical step that leads to the cytotoxic effects of the duocarmycins.

Structural Basis of Duocarmycin TM Activity

The potent DNA alkylating activity of Duocarmycin TM is dictated by its distinct chemical structure, which can be conceptually divided into two key subunits: the DNA-binding subunit and the alkylating subunit.

-

DNA-Binding Subunit: This portion of the molecule, typically a substituted indole, is responsible for the sequence-selective recognition and binding to the minor groove of DNA. Variations in this subunit can influence the binding affinity and sequence preference of the molecule.

-

Alkylating Subunit: This subunit contains the chemically reactive spirocyclopropylcyclohexadienone moiety. Upon proper positioning in the minor groove, this group undergoes a nucleophilic attack from the N3 of adenine, leading to the opening of the cyclopropane ring and the formation of a covalent bond.

Cellular Consequences of DNA Alkylation

The formation of Duocarmycin-DNA adducts triggers a cascade of cellular events, ultimately leading to cell death.

Disruption of DNA Structure and Function

The covalent attachment of the bulky duocarmycin molecule to the DNA backbone distorts the helical structure of the DNA. This distortion interferes with essential cellular processes that rely on the integrity of the DNA template, including:

-

DNA Replication: The presence of the adduct can stall the replication fork, leading to the collapse of replication and the generation of DNA double-strand breaks.

-

Transcription: The passage of RNA polymerase can be blocked by the DNA adduct, inhibiting the synthesis of essential proteins.

Induction of the DNA Damage Response (DDR)

The cell recognizes the Duocarmycin-DNA adduct as a form of DNA damage, which activates the DNA Damage Response (DDR) pathway. This signaling cascade involves the activation of key sensor proteins, such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate a host of downstream targets.

Cell Cycle Arrest and Apoptosis

A key downstream effector of the DDR is the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest, typically at the G2/M checkpoint, to allow time for DNA repair. However, if the DNA damage is too extensive and cannot be repaired, p53 can trigger the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death.

Quantitative Data on Duocarmycin Activity

The cytotoxic potency of Duocarmycin TM and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values in various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| Duocarmycin SA | L1210 | Leukemia | 0.01 |

| Duocarmycin SA | HeLa | Cervical Cancer | 0.0069 |

| Duocarmycin SA | U-138 MG | Glioblastoma | 0.4 |

| Duocarmycin A (DUMA) | HeLa S3 | Cervical Cancer | 0.006 |

| Duocarmycin B1 (DUMB1) | HeLa S3 | Cervical Cancer | 0.035 |

| Duocarmycin B2 (DUMB2) | HeLa S3 | Cervical Cancer | 0.1 |

| Duocarmycin C1 (DUMC1) | HeLa S3 | Cervical Cancer | 8.5 |

| Duocarmycin C2 (DUMC2) | HeLa S3 | Cervical Cancer | 0.57 |

| Duocarmycin TM | BJAB | B-cell lymphoma | 153 |

| Duocarmycin TM | WSU-DLCL2 | Diffuse large B-cell lymphoma | 79 |

Experimental Protocols

The following are detailed methodologies for key experiments used to study the DNA alkylating properties of Duocarmycin TM.

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequences where a small molecule binds. The principle is that the bound ligand protects the DNA from cleavage by the endonuclease DNase I, leaving a "footprint" in the cleavage pattern.

Materials:

-

DNA fragment of interest (end-labeled with a radioactive or fluorescent tag)

-

Duocarmycin TM

-

DNase I

-

DNase I reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM CaCl₂)

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Polyacrylamide gel for electrophoresis

Procedure:

-

DNA Labeling: End-label the DNA fragment of interest using T4 polynucleotide kinase and [γ-³²P]ATP or a fluorescent tag. Purify the labeled DNA.

-

Binding Reaction: Incubate the labeled DNA with varying concentrations of Duocarmycin TM in a suitable binding buffer for a specific time (e.g., 30 minutes at room temperature) to allow for equilibrium binding.

-

DNase I Digestion: Add a pre-determined, limiting amount of DNase I to the binding reaction and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion of the DNA.

-

Reaction Termination: Stop the DNase I digestion by adding the stop solution.

-

Analysis: Denature the DNA fragments by heating and separate them on a high-resolution denaturing polyacrylamide gel.

-

Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging. The region where Duocarmycin TM binds will appear as a gap in the ladder of DNA fragments compared to a control reaction without the drug.

Taq Polymerase Stop Assay

This assay is used to map the precise location of DNA adducts. The principle is that a DNA polymerase will be blocked when it encounters a DNA adduct on the template strand, leading to the termination of DNA synthesis.

Materials:

-

DNA template containing the sequence of interest

-

Primer complementary to a region upstream of the potential alkylation site (end-labeled)

-

Duocarmycin TM

-

Taq DNA polymerase and reaction buffer

-

dNTPs

-

Stop solution (as in DNase I footprinting)

-

Polyacrylamide gel for electrophoresis

Procedure:

-

DNA Alkylation: Incubate the DNA template with Duocarmycin TM to allow for adduct formation.

-

Primer Annealing: Anneal the end-labeled primer to the alkylated DNA template.

-

Primer Extension: Initiate DNA synthesis by adding Taq DNA polymerase and dNTPs. Allow the reaction to proceed for a set time.

-

Reaction Termination: Stop the primer extension reaction with the stop solution.

-

Analysis: Denature the DNA fragments and separate them on a sequencing gel alongside a sequencing ladder of the same DNA fragment.

-

Visualization: The position of the terminated fragments, which appear as distinct bands on the gel, indicates the precise location of the Duocarmycin-DNA adducts.

References

An In-depth Technical Guide to the Chemical Structure and Analogues of Duocarmycin TM

For Researchers, Scientists, and Drug Development Professionals

Abstract

The duocarmycins are a class of exceptionally potent antineoplastic agents first isolated from Streptomyces species.[1] Their unique mechanism of action, involving sequence-selective alkylation of DNA at the N3 position of adenine within the minor groove, has made them a subject of intense research in oncology.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure of Duocarmycin TM and its key analogues, presents quantitative data on their cytotoxic activities, details essential experimental protocols for their evaluation, and visualizes their mechanism of action and experimental workflows.

Core Chemical Structure and Key Analogues

The duocarmycin family is characterized by two main structural components: a DNA-alkylating subunit and a DNA-binding subunit, linked together.[2] The alkylating moiety typically contains a reactive cyclopropane ring, which is essential for its covalent interaction with DNA. Duocarmycin TM, also known as CBI-TMI, is a synthetic analogue that embodies the core pharmacophore of this class.

Duocarmycin TM (CBI-TMI): This synthetic analogue features a simplified, yet highly potent, chloromethyl-dihydrobenzo[e]indolyl (CBI) alkylating unit linked to a 5,6,7-trimethoxyindole (TMI) DNA-binding moiety.

Duocarmycin SA: A naturally occurring and extensively studied duocarmycin, it possesses a more complex cyclopropa[c]pyrrolo[3,2-e]indole (CPI) alkylating subunit.

CC-1065: A precursor to the duocarmycins, CC-1065 is a natural product that also contains the CPI alkylating motif but has a different DNA-binding portion.

Other Notable Analogues:

-

Duocarmycin A, B1, B2, C1, and C2: These are naturally occurring analogues with variations in their chemical structures, such as the presence of different halogen atoms or modifications to the indole ring.

-

seco-Duocarmycins: These are prodrug forms where the cyclopropane ring of the alkylating unit is masked, typically as a chloromethyl derivative. This structural modification enhances stability and can be exploited for targeted drug delivery, as the active form is released under specific physiological conditions.

Below is a visual representation of the core chemical structures.

Caption: Core chemical structures of Duocarmycin TM, Duocarmycin SA, and seco-Duocarmycin SA.

Quantitative Cytotoxicity Data

The duocarmycins exhibit potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values often in the picomolar to nanomolar range. The following tables summarize the in vitro cytotoxicity of Duocarmycin TM and its key analogues.

Table 1: Cytotoxicity of Duocarmycin TM (CBI-TMI)

| Cell Line | Cancer Type | IC50 (µM) |

| BJAB | Burkitt's Lymphoma | 0.153 |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.079 |

Table 2: Cytotoxicity of Duocarmycin SA and its Analogues

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| Duocarmycin SA | L1210 | Leukemia | 0.01 |

| Duocarmycin SA | U-138 MG | Glioblastoma | 0.4 |

| seco-Duocarmycin SA | LN18 | Glioblastoma | 0.12 |

| seco-Duocarmycin SA | T98G | Glioblastoma | 0.28 |

| Duocarmycin A | HLC-2 | Not Specified | Not Specified |

| Duocarmycin B1 | Not Specified | Not Specified | Not Specified |

| Duocarmycin B2 | Not Specified | Not Specified | Not Specified |

| Duocarmycin C1 | Not Specified | Not Specified | Not Specified |

| Duocarmycin C2 | Not Specified | Not Specified | Not Specified |

Mechanism of Action: DNA Damage and Apoptotic Signaling

Duocarmycins exert their cytotoxic effects by inducing DNA damage, which subsequently activates cellular stress responses leading to apoptosis. The key steps in this signaling pathway are:

-

DNA Minor Groove Binding: The drug molecule selectively binds to AT-rich sequences in the minor groove of DNA.

-

DNA Alkylation: The electrophilic cyclopropane ring of the alkylating subunit is attacked by the N3 position of an adenine base, forming a covalent adduct.

-

DNA Damage Response (DDR): The formation of DNA adducts leads to distortions in the DNA helix, which are recognized by the cell's DNA damage sensing machinery. This triggers the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.

-

p53 Activation: Activated ATM and ATR phosphorylate and activate the tumor suppressor protein p53.

-

Apoptosis Induction: Activated p53 translocates to the nucleus and induces the transcription of pro-apoptotic genes, such as BAX and PUMA, ultimately leading to programmed cell death.

The following diagram illustrates this signaling cascade.

References

An In-depth Technical Guide to the Early Cytotoxic Studies of Duocarmycin TM

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research into the cytotoxic effects of Duocarmycin TM, a potent antitumor antibiotic. Duocarmycins are a class of natural products first isolated from Streptomyces bacteria in 1978 and are recognized for their extreme cytotoxicity, making them a significant area of interest in the development of anticancer therapeutics.[1] This document collates quantitative data from initial studies, details the experimental methodologies employed, and visualizes the key mechanisms and workflows.

Core Mechanism of Action

Duocarmycins, including Duocarmycin TM, exert their cytotoxic effects through a sequence-selective alkylation of duplex DNA.[2][3] These small molecules bind to the minor groove of DNA, particularly in AT-rich sequences, and irreversibly alkylate the N3 position of adenine.[1][4] This covalent bonding disrupts the DNA architecture, leading to an inhibition of DNA replication and transcription, which ultimately results in apoptotic cell death. A critical structural feature for this activity is the spirocyclopropylhexadienone moiety, which is responsible for the DNA alkylation.

Quantitative Cytotoxicity Data

The potency of Duocarmycin TM and its analogs has been evaluated across a range of cancer cell lines, with cytotoxicity often observed at picomolar to nanomolar concentrations. The following tables summarize the 50% inhibitory concentration (IC50) values from various early studies.

Table 1: IC50 Values of Duocarmycin Analogs in Various Cancer Cell Lines

| Duocarmycin Analog | Cell Line | Cancer Type | Incubation Time | IC50 Value | Reference |

| Duocarmycin A (DUMA) | HeLa S3 | Human Uterine Cervix Carcinoma | 1 h | 0.12 nM | |

| Duocarmycin A (DUMA) | HeLa S3 | Human Uterine Cervix Carcinoma | 1 h | 0.006 nM | |

| Duocarmycin B1 (DUMB1) | HeLa S3 | Human Uterine Cervix Carcinoma | 1 h | 0.035 nM | |

| Duocarmycin B2 (DUMB2) | HeLa S3 | Human Uterine Cervix Carcinoma | 1 h | 0.1 nM | |

| Duocarmycin C1 (DUMC1) | HeLa S3 | Human Uterine Cervix Carcinoma | 1 h | 8.5 nM | |

| Duocarmycin C2 (DUMC2) | HeLa S3 | Human Uterine Cervix Carcinoma | 1 h | 0.57 nM | |

| Duocarmycin SA (DSA) | HeLa S3 | Human Uterine Cervix Carcinoma | Not Specified | 0.00069 nM | |

| Duocarmycin TM (CBI-TMI) | BJAB | Burkitt's Lymphoma | 4 d | 0.153 µM | |

| Duocarmycin TM (CBI-TMI) | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 4 d | 0.079 µM | |

| Duocarmycin DM | HT-29 | Colorectal Adenocarcinoma | Not Specified | 22 pM | |

| Duocarmycin DM | CL1-5 | Lung Cancer | Not Specified | 13.8 pM | |

| Duocarmycin DM | Caski | Cervical Cancer | Not Specified | 3.87 pM | |

| Duocarmycin DM | EJ | Bladder Carcinoma | Not Specified | 15.4 pM | |

| Duocarmycin DM | LS174T | Colorectal Adenocarcinoma | Not Specified | 7.31 pM | |

| Duocarmycin SA (DSA) | Molm-14 | Acute Myeloid Leukemia | 72 h | 11.12 pM | |

| Duocarmycin SA (DSA) | HL-60 | Acute Promyelocytic Leukemia | 72 h | 112.7 pM | |

| Duocarmycin SA (DSA) | U-138 | Glioblastoma | 72 h | 1.8 pM | |

| seco-Duocarmycin SA | LN18 | Glioblastoma | Not Specified | Lower than DSA |

Experimental Protocols

The following are detailed methodologies for key experiments cited in early studies on Duocarmycin TM's cytotoxicity.

This protocol is a generalized procedure based on common cytotoxicity assays used in the cited studies.

Objective: To determine the concentration of Duocarmycin TM that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., HeLa S3, Molm-14, HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Duocarmycin TM stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of Duocarmycin TM in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Duocarmycin TM (e.g., ranging from picomolar to micromolar). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 2-4 hours at 37°C.

-

-

Solubilization and Measurement:

-

After incubation with MTT, carefully remove the medium.

-

Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the Duocarmycin TM concentration and determine the IC50 value using a non-linear regression model.

-

This protocol is based on the description of colony formation assays used to assess the long-term cytotoxic effects of Duocarmycin.

Objective: To evaluate the ability of single cells to proliferate and form colonies after treatment with Duocarmycin TM.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Duocarmycin TM stock solution

-

6-well plates or culture dishes

-

Methylcellulose-based medium (e.g., MethoCult™) for semi-solid culture (optional, for non-adherent cells)

-

Crystal violet staining solution

Procedure:

-

Cell Treatment:

-

Treat cells in suspension or as a monolayer with various concentrations of Duocarmycin TM for a defined period (e.g., 8 to 24 hours).

-

-

Cell Seeding for Colony Growth:

-

After treatment, harvest the cells, wash them to remove the drug, and count them.

-

Seed a low number of viable cells (e.g., 200-1000 cells) into new 6-well plates.

-

For non-adherent cells, plate them in a methylcellulose-based medium.

-

-

Incubation:

-

Incubate the plates for 7-14 days to allow for colony formation.

-

-

Colony Staining and Counting:

-

After the incubation period, remove the medium and wash the colonies with PBS.

-

Fix the colonies with methanol and stain them with a 0.5% crystal violet solution.

-

Wash the plates with water to remove excess stain and let them air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

-

Data Analysis:

-

Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the untreated control.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of action of Duocarmycin TM and the general workflow of cytotoxicity testing.

Caption: Mechanism of Duocarmycin TM-induced cytotoxicity.

Caption: General workflow for in vitro cytotoxicity assessment.

References

Unraveling the Intricacies of Duocarmycin TM's Interaction with the DNA Minor Groove

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Duocarmycin TM, a potent synthetic analogue of the natural product duocarmycin SA, belongs to a class of exceptionally cytotoxic agents that exert their anticancer activity through a unique mechanism of DNA minor groove binding and subsequent alkylation. This guide provides a comprehensive technical overview of the core principles governing the interaction of Duocarmycin TM with its biological target, duplex DNA. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the binding mechanism, supplemented with quantitative data, experimental protocols, and visual representations of the key processes.

Mechanism of Action: A Tale of Two Steps

The interaction of Duocarmycin TM with DNA is a sophisticated two-step process involving initial non-covalent binding followed by a covalent alkylation reaction. This mechanism is often referred to as "shape-dependent catalysis" or "binding-driven bonding," highlighting the crucial role of DNA's three-dimensional structure in activating the drug.

Non-Covalent Binding in the Minor Groove

Duocarmycin TM, like its natural congeners, possesses a curved shape that allows it to fit snugly within the minor groove of B-DNA. This initial, reversible binding is primarily driven by van der Waals forces, hydrophobic interactions, and the formation of hydrogen bonds between the drug and the floor and walls of the minor groove.[1] The non-covalent binding is sequence-selective, with a strong preference for AT-rich regions.[2][3] This selectivity arises from the narrower and deeper nature of the minor groove in AT-rich sequences, which provides a more complementary fit for the Duocarmycin molecule.[1]

Covalent Alkylation of Adenine-N3

Following its specific non-covalent association with the DNA minor groove, Duocarmycin TM undergoes a conformational change that is induced by the DNA binding itself. This "binding-induced activation" is a hallmark of the duocarmycin class of compounds. The twist in the DNA helix forces a corresponding twist in the Duocarmycin TM molecule, disrupting the vinylogous amide conjugation that stabilizes its spirocyclopropylhexadienone alkylating moiety.[4] This disruption activates the cyclopropane ring, making it highly electrophilic and susceptible to nucleophilic attack.

The activated Duocarmycin TM then covalently alkylates the N3 position of an adenine base, typically at the 3'-end of a run of adenines. This alkylation is a stereoelectronically controlled, irreversible reaction that results in the formation of a stable Duocarmycin-DNA adduct. The formation of this covalent bond distorts the DNA helix, leading to a cascade of cellular events that ultimately trigger apoptosis (programmed cell death).

Quantitative Data on Duocarmycin-DNA Interactions

The following tables summarize key quantitative data related to the binding of duocarmycin analogues to DNA. It is important to note that much of the detailed quantitative analysis has been performed on Duocarmycin SA, a very close natural analogue of Duocarmycin TM (CBI-TMI). The data presented here is largely based on studies of Duocarmycin SA and is expected to be highly representative of Duocarmycin TM's properties.

| Parameter | Value | Comments |

| Cytotoxicity (IC₅₀) | 0.153 µM (BJAB cells), 0.079 µM (WSU-DLCL2 cells) | These values represent the concentration of Duocarmycin TM that inhibits 50% of cell proliferation and are indicative of its potent anticancer activity. Data is for Duocarmycin TM (CBI-TMI). |

| Alkylation Site | N3 of Adenine | The primary site of covalent modification on the DNA. |

| Sequence Selectivity | High preference for AT-rich regions | Specifically targets sequences such as 5'-AAA and other runs of A/T base pairs. The alkylation typically occurs at the 3'-adenine of a three-or-more A/T tract. |

| Reversibility of Alkylation | Reversible under certain conditions | While the covalent bond is strong, studies have shown that the alkylation can be reversible, with the intact drug being regenerated from the DNA adduct. This reversibility is influenced by structural features of the drug and the local DNA environment. |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the DNA binding of Duocarmycin TM and its analogues.

DNA Footprinting Assay

DNA footprinting is a technique used to identify the specific DNA sequence where a molecule binds.

Principle: A DNA-binding molecule, such as Duocarmycin TM, protects the DNA sequence it is bound to from cleavage by a DNA-cleaving agent (e.g., DNase I or hydroxyl radicals). When the DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint" – a region of the gel where no bands are present.

Detailed Protocol (Adapted for Duocarmycin):

-

DNA Probe Preparation:

-

A DNA fragment of interest (typically 100-200 bp) containing potential Duocarmycin TM binding sites is generated by PCR or restriction enzyme digestion.

-

One end of the DNA fragment is radiolabeled (e.g., with ³²P) using T4 polynucleotide kinase.

-

The labeled DNA probe is purified by gel electrophoresis.

-

-

Binding Reaction:

-

The radiolabeled DNA probe is incubated with varying concentrations of Duocarmycin TM in a suitable binding buffer (e.g., Tris-HCl buffer with MgCl₂ and KCl) at room temperature.

-

A control reaction without Duocarmycin TM is prepared in parallel.

-

-

Cleavage Reaction:

-

A DNA-cleaving agent, such as DNase I, is added to the binding reactions and incubated for a short period to achieve partial DNA cleavage.

-

The reaction is stopped by the addition of a stop solution (e.g., containing EDTA).

-

-

Analysis:

-

The DNA fragments are purified and then separated on a high-resolution denaturing polyacrylamide sequencing gel.

-

The gel is dried and exposed to X-ray film to visualize the DNA bands.

-

The binding site of Duocarmycin TM is identified as a "footprint" or a region of protection from cleavage compared to the control lane.

-

Fluorescent Intercalator Displacement (FID) Assay

The FID assay is a high-throughput method to determine the DNA binding affinity and sequence selectivity of a compound.

Principle: A fluorescent dye that intercalates into DNA (e.g., ethidium bromide or thiazole orange) exhibits increased fluorescence upon binding. A DNA-binding compound, like Duocarmycin TM, will compete with the fluorescent intercalator for binding to DNA, leading to the displacement of the dye and a decrease in fluorescence. The extent of fluorescence quenching is proportional to the binding affinity of the test compound.

Detailed Protocol (Adapted for Duocarmycin):

-

Assay Setup:

-

A solution of a specific DNA sequence (e.g., an oligonucleotide containing an AT-rich binding site) and a fluorescent intercalator (e.g., ethidium bromide) is prepared in a buffer solution in a 96-well plate.

-

The initial fluorescence is measured using a fluorescence plate reader.

-

-

Compound Addition:

-

Serial dilutions of Duocarmycin TM are added to the wells.

-

The plate is incubated to allow the binding equilibrium to be reached.

-

-

Fluorescence Measurement:

-

The fluorescence is measured again after incubation.

-

The decrease in fluorescence is plotted against the concentration of Duocarmycin TM.

-

-

Data Analysis:

-

The data is fitted to a binding curve to determine the concentration of Duocarmycin TM required to displace 50% of the fluorescent dye (DC₅₀ value).

-

By comparing the DC₅₀ values for different DNA sequences, the sequence selectivity of Duocarmycin TM can be determined.

-

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language, illustrate key aspects of Duocarmycin TM's mechanism of action and the experimental workflows used to study it.

Conclusion

Duocarmycin TM represents a fascinating and highly potent class of DNA-targeted anticancer agents. Its unique mechanism of "binding-induced activation" within the minor groove of DNA underscores the importance of understanding the intricate details of drug-DNA interactions. This guide has provided a technical foundation for researchers, covering the core mechanism, quantitative binding parameters, and detailed experimental protocols. The continued exploration of Duocarmycin TM and its analogues holds significant promise for the development of novel and more effective cancer therapeutics.

References

Duocarmycin TM: Overcoming Multi-Drug Resistance Through Potent DNA Alkylation

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Multi-drug resistance (MDR) remains a significant hurdle in the successful treatment of cancer. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Duocarmycins, a class of highly potent, naturally derived antitumor antibiotics, have demonstrated remarkable activity against various cancer cell lines, including those exhibiting MDR phenotypes. This technical guide provides an in-depth analysis of Duocarmycin TM's activity in multi-drug resistant models, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for its evaluation. Evidence suggests that the potent cytotoxicity of duocarmycin analogues is not significantly affected by the expression of P-glycoprotein, making them promising candidates for the development of novel cancer therapeutics capable of overcoming clinically relevant mechanisms of drug resistance.[1]

Introduction to Duocarmycins and Multi-Drug Resistance

The duocarmycins are a family of natural products isolated from Streptomyces species.[2] Their unique chemical structure enables them to bind to the minor groove of DNA and selectively alkylate adenine bases, leading to DNA damage and subsequent cell death.[3][4] This mechanism of action is distinct from many conventional chemotherapeutics that are often substrates for MDR transporters.

Multi-drug resistance is a phenomenon whereby cancer cells develop resistance to a variety of structurally and functionally unrelated anticancer drugs.[5] One of the most well-characterized mechanisms of MDR is the overexpression of P-glycoprotein (P-gp), a 170 kDa transmembrane protein encoded by the ABCB1 (or MDR1) gene. P-gp functions as an ATP-dependent drug efflux pump, actively removing a wide range of hydrophobic drugs from the cell, thereby preventing them from reaching their intracellular targets.

Duocarmycin TM's Activity in Multi-Drug Resistant Models: Quantitative Data

The exceptional potency of duocarmycin and its analogues has been demonstrated across a wide range of cancer cell lines, with IC50 values often in the picomolar to nanomolar range. Crucially, studies have indicated that the cytotoxicity of duocarmycin compounds is not significantly diminished in cell lines that overexpress P-glycoprotein, a common mechanism of multi-drug resistance.

Table 1: In Vitro Cytotoxicity of Duocarmycin Analogues in Various Cancer Cell Lines

| Duocarmycin Analogue | Cell Line | Cancer Type | IC50 | Reference |

| Duocarmycin SA (DSA) | Molm-14 | Acute Myeloid Leukemia | 11.12 pM | |

| Duocarmycin SA (DSA) | HL-60 | Acute Myeloid Leukemia | 112.7 pM | |

| Duocarmycin SA (DSA) | U-138 MG | Glioblastoma | 0.4 nM | |

| Duocarmycin DM | HT-29 | Colon Cancer | 22 pM | |

| Duocarmycin DM | CL1-5 | Lung Cancer | 13.8 pM | |

| Duocarmycin DM | Caski | Cervical Cancer | 3.87 pM | |

| Duocarmycin DM | EJ | Bladder Cancer | 15.4 pM | |

| Duocarmycin DM | LS174T | Colon Cancer | 7.31 pM | |

| Duocarmycin TM | BJAB | Burkitt's Lymphoma | 0.153 µM | |

| Duocarmycin TM | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.079 µM |

Note: While not all cell lines in this table are explicitly characterized as P-gp overexpressing in the cited sources, the collective data, along with findings that duocarmycins are not significant P-gp substrates, supports their efficacy in the context of MDR.

Mechanism of Action: Bypassing P-glycoprotein-Mediated Efflux

The efficacy of Duocarmycin TM in MDR models can be attributed to its unique mechanism of action, which allows it to circumvent the P-gp efflux pump. Unlike many conventional chemotherapeutic drugs, which are recognized and transported by P-gp, duocarmycins' interaction with this transporter appears to be minimal.

The following diagram illustrates the proposed mechanism by which Duocarmycin TM overcomes P-gp-mediated resistance.

As depicted, conventional chemotherapy drugs that are substrates of P-gp are actively pumped out of the cancer cell, leading to reduced efficacy. In contrast, Duocarmycin TM is not a significant substrate for P-gp and can therefore accumulate intracellularly to a greater extent, bind to its DNA target, and induce apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of Duocarmycin TM in multi-drug resistant models.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells (both the parental, drug-sensitive line and the P-gp overexpressing, resistant line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Duocarmycin TM in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Colony Formation Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies after drug treatment.

Protocol:

-

Cell Seeding: Plate a low density of cells (e.g., 500 cells per well) in 6-well plates.

-

Drug Treatment: After 24 hours, treat the cells with various concentrations of Duocarmycin TM for a defined period (e.g., 24 hours).

-

Colony Growth: Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium. Incubate the plates for 7-14 days, allowing colonies to form.

-

Fixation and Staining: Wash the colonies with PBS, fix with methanol for 10-15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.

-

Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the untreated control.

Apoptosis Assay (Annexin V Staining)

This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Protocol:

-

Cell Treatment: Treat cells with Duocarmycin TM at various concentrations for a specified time (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Western Blot for P-glycoprotein Expression

This technique is used to confirm the overexpression of P-gp in the resistant cell line.

Protocol:

-

Protein Extraction: Lyse the parental and resistant cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, created using the DOT language for Graphviz, visualize the key signaling pathway and a typical experimental workflow for evaluating Duocarmycin TM.

References

- 1. Identification of antibody-drug conjugate payloads which are substrates of ATP-binding cassette drug efflux transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Unraveling the Pharmacophore of Duocarmycin Analogues: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The duocarmycins are a class of exceptionally potent natural products that have garnered significant attention in the field of oncology due to their profound cytotoxic activity against a wide array of cancer cells.[1][2] Isolated from Streptomyces bacteria, these molecules exert their anticancer effects through a unique mechanism involving minor groove binding and subsequent alkylation of DNA, primarily at the N3 position of adenine.[3][4] This covalent modification of DNA disrupts its structure and function, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis. The remarkable potency of duocarmycin analogues, often in the picomolar range, has made them attractive candidates for the development of novel anticancer therapeutics, including their use as payloads in antibody-drug conjugates (ADCs).

This technical guide provides an in-depth investigation into the pharmacophore of duocarmycin analogues. It summarizes key quantitative data, details essential experimental protocols, and visualizes the critical signaling pathways and synthetic strategies associated with this promising class of compounds.

The Duocarmycin Pharmacophore: Structure and Activity

The core pharmacophore of duocarmycin analogues can be conceptually divided into two key subunits: a DNA-binding subunit and a DNA-alkylating subunit, connected by a linker. The structure-activity relationship (SAR) studies have revealed that modifications to both subunits can significantly impact the cytotoxicity and DNA sequence selectivity of these compounds.

-

DNA-Alkylating Subunit: The cyclopropylpyrroloindole (CPI) moiety is the hallmark of the duocarmycin class and is responsible for the DNA alkylation. The strained cyclopropane ring is the electrophilic warhead that reacts with the nucleophilic N3 of adenine. The substitution pattern on this subunit can influence the reactivity and stability of the molecule.

-

DNA-Binding Subunit: This portion of the molecule is responsible for the sequence-specific recognition of the DNA minor groove. Variations in the indole or other heterocyclic systems in this subunit can alter the binding affinity and the preferred DNA sequence for alkylation.

-

Linker: The linker connecting the two subunits plays a crucial role in the overall conformation of the molecule and its proper positioning within the DNA minor groove.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of various duocarmycin analogues has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key metric for comparing the potency of these compounds. The following table summarizes the IC50 values for several representative duocarmycin analogues.

| Analogue | Cancer Cell Line | IC50 (nM) |

| Duocarmycin SA | HeLa S3 | 0.00069 |

| Duocarmycin A (DUMA) | HeLa S3 | 0.006 |

| DUMB1 | HeLa S3 | 0.035 |

| DUMB2 | HeLa S3 | 0.1 |

| DUMC1 | HeLa S3 | 8.5 |

| DUMC2 | HeLa S3 | 0.57 |

| Adozelesin | Ovarian Cancer (various) | 100-1000 times more potent than cisplatin and adriamycin |

| Bizelesin | Ovarian Cancer (various) | Less potent than adozelesin, but 100-1000 times more potent than cisplatin and adriamycin |

| Carzelesin | Ovarian Cancer (various) | Less potent than adozelesin, but 100-1000 times more potent than cisplatin and adriamycin |

Experimental Protocols

Cytotoxicity Determination: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.

Materials:

-

96-well microplates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Duocarmycin analogue stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the Duocarmycin analogue in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

DNA Alkylation Analysis: Thermal Cleavage Assay

This assay is used to determine the ability of Duocarmycin analogues to alkylate DNA, leading to strand cleavage upon heating.

Materials:

-

Duocarmycin analogue

-

Synthetic oligonucleotide duplex containing a known Duocarmycin binding site (e.g., a 5'-AAA sequence)

-

Nuclease-free water

-

Reaction buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0)

-

Loading dye (e.g., formamide with bromophenol blue and xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 20%)

-

TBE buffer (Tris-borate-EDTA)

-

DNA visualization agent (e.g., SYBR Gold or autoradiography if using radiolabeled DNA)

Procedure:

-

DNA Preparation: Prepare the synthetic oligonucleotide duplex by annealing the two complementary strands.

-

Alkylation Reaction: In a microcentrifuge tube, mix the DNA duplex with the Duocarmycin analogue in the reaction buffer. The final concentration of the drug and DNA should be optimized based on the potency of the analogue. Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours) to allow for DNA alkylation.

-

Thermal Cleavage: After the alkylation reaction, heat the samples at 90°C for 30 minutes to induce cleavage at the alkylated sites.

-

Sample Preparation for Electrophoresis: Add an equal volume of loading dye to each reaction to stop the reaction and denature the DNA.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis in TBE buffer until the dye fronts have migrated an appropriate distance.

-

Visualization: Visualize the DNA fragments using an appropriate method. The appearance of a cleavage product at the expected size indicates successful DNA alkylation by the Duocarmycin analogue.

Signaling Pathways and Experimental Workflows

Duocarmycin-Induced DNA Damage Response

Duocarmycin-induced DNA alkylation triggers a complex cellular response aimed at repairing the damage. However, the potent nature of this damage often overwhelms the repair machinery, leading to cell cycle arrest and apoptosis. The Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases are key sensors of DNA damage that initiate this signaling cascade.

Caption: Duocarmycin-induced DNA damage response pathway.

General Experimental Workflow for Evaluating Duocarmycin Analogues

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel Duocarmycin analogues.

Caption: Experimental workflow for Duocarmycin analogue development.

Conclusion

The Duocarmycin family of natural products and their synthetic analogues represent a powerful class of DNA-alkylating agents with immense potential in cancer therapy. Understanding their pharmacophore, quantifying their cytotoxic activity, and elucidating their mechanism of action through detailed experimental protocols are critical steps in the development of new and effective anticancer drugs. This technical guide provides a foundational resource for researchers in this field, offering a comprehensive overview of the key aspects of Duocarmycin analogue investigation. The continued exploration of this remarkable class of molecules holds great promise for the future of oncology drug discovery.

References

Methodological & Application

Application Notes and Protocols for Duocarmycin TM in Cell Culture Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duocarmycin TM (CBI-TMI) is a potent synthetic analogue of the duocarmycin class of antitumor antibiotics first isolated from Streptomyces bacteria.[1][2] These compounds are highly cytotoxic, exhibiting activity at picomolar to nanomolar concentrations in various cancer cell lines.[1][3] The exceptional potency of duocarmycins makes them valuable tools in cancer research and for the development of antibody-drug conjugates (ADCs).[4]

The mechanism of action of Duocarmycin TM involves sequence-selective alkylation of DNA. It binds to the minor groove of DNA and subsequently alkylates the N3 position of adenine. This irreversible DNA alkylation disrupts the DNA architecture, leading to an inhibition of replication and transcription. The resulting DNA damage triggers a cascade of cellular responses, including the activation of DNA damage recognition and repair pathways, cell cycle arrest, and ultimately, apoptosis.

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of Duocarmycin TM using a common colorimetric method, the MTT assay. Additionally, it summarizes reported IC50 values across various cell lines and provides diagrams illustrating the compound's mechanism of action and the experimental workflow.

Data Presentation

The following table summarizes the 50% inhibitory concentration (IC50) values of Duocarmycin and its derivatives in various cancer cell lines, demonstrating their potent cytotoxic effects.

| Compound/Derivative | Cell Line | Cell Type | IC50 Value | Reference |

| Duocarmycin TM | BJAB | Burkitt's lymphoma | 0.153 µM (153 nM) | |

| Duocarmycin TM | WSU-DLCL2 | Diffuse large B-cell lymphoma | 0.079 µM (79 nM) | |

| Duocarmycin SA (DSA) | Molm-14 | Acute Myeloid Leukemia | 11.12 pM | |

| Duocarmycin SA (DSA) | HL-60 | Acute Myeloid Leukemia | 112.7 pM | |

| Duocarmycin SA (DSA) | HeLa S₃ | Cervical carcinoma | 0.00069 nM (0.69 pM) | |

| Duocarmycin A (DUMA) | HeLa S₃ | Cervical carcinoma | 0.006 nM (6 pM) | |

| Duocarmycin SA (DSA) | U-138 MG | Glioblastoma | 0.4 nM | |

| seco-Duocarmycin Analogs | A549 | Bronchial carcinoma | 0.1 - 10 nM |

Experimental Protocols

Protocol: MTT Assay for Cell Viability to Determine Duocarmycin TM Cytotoxicity

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Duocarmycin TM on cultured cancer cells. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

-

Duocarmycin TM

-

Selected cancer cell line (e.g., HeLa, A549, Molm-14)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well flat-bottom plates

-

Humidified incubator (37°C, 5% CO₂)

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at ~570 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells that are in the logarithmic growth phase.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of Duocarmycin TM in a suitable solvent, such as DMSO.

-

Perform a serial dilution of the Duocarmycin TM stock solution in complete culture medium to achieve the desired final concentrations. Given the high potency of duocarmycins, a wide concentration range from picomolar to micromolar is recommended for initial experiments (e.g., 1 pM to 1 µM).

-

Include the following controls on the plate:

-

Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve Duocarmycin TM (e.g., DMSO).

-

Untreated Control: Cells in culture medium only.

-

Blank Control: Culture medium only (no cells).

-

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Duocarmycin TM or controls.

-

-

Incubation:

-

Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the cell line and experimental objectives.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from the wells. Be cautious not to disturb the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank control wells from the absorbance values of all other wells.

-

Calculate the percentage of cell viability for each concentration of Duocarmycin TM using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the Duocarmycin TM concentration.

-

Determine the IC50 value, which is the concentration of Duocarmycin TM that causes a 50% reduction in cell viability, from the dose-response curve.

-

Visualizations

Caption: Mechanism of action of Duocarmycin leading to cell death.

Caption: Workflow for the MTT cytotoxicity assay.

References

Determining the In Vitro IC50 of Duocarmycin TM: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Duocarmycin TM in vitro. Duocarmycin TM is a potent DNA alkylating agent with significant cytotoxic effects on cancer cells. Accurate determination of its IC50 is crucial for preclinical drug development and for understanding its mechanism of action. This guide outlines the principles of common cell viability assays, provides step-by-step protocols for the MTT, MTS, and CellTiter-Glo assays, and offers guidance on data analysis and interpretation.

Introduction

Duocarmycins are a class of highly potent antitumor antibiotics that exert their cytotoxic effects through a sequence-selective alkylation of DNA.[1][2] Duocarmycin TM, a synthetic analogue, binds to the minor groove of DNA and alkylates the N3 position of adenine, leading to a cascade of cellular events including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.[1][3] The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. Its determination is a fundamental step in the evaluation of a compound's potency and is essential for comparing the efficacy of different drug candidates.

This application note details the methodologies for quantifying the cytotoxic effects of Duocarmycin TM on cancer cell lines and calculating its IC50 value.

Mechanism of Action: Duocarmycin-Induced DNA Damage and Cell Death

Duocarmycin TM's primary mechanism of action involves the alkylation of DNA, which triggers a cellular DNA damage response. This cascade of events is initiated by the recognition of DNA adducts by cellular surveillance proteins, leading to the activation of downstream signaling pathways that ultimately determine the cell's fate.

Experimental Workflow for IC50 Determination

The overall workflow for determining the IC50 of Duocarmycin TM involves several key stages, from initial cell culture preparation to final data analysis. A standardized workflow is critical for obtaining reproducible results.

References

Methodology for Developing Duocarmycin TM-Based Antibody-Drug Conjugates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duocarmycins are a class of highly potent, DNA-alkylating agents that have garnered significant interest as payloads for antibody-drug conjugates (ADCs). Their mechanism of action, which involves binding to the minor groove of DNA and causing irreversible alkylation, leads to cell death and makes them effective against both dividing and non-dividing cancer cells.[1][2] This document provides detailed application notes and protocols for the development of ADCs based on Duocarmycin TM, a synthetic analogue of the natural product. These guidelines cover the essential stages of ADC development, from conjugation and characterization to in vitro and in vivo evaluation.

I. Duocarmycin TM-Based ADC Development Workflow

The development of a Duocarmycin TM-based ADC is a multi-step process that requires careful optimization at each stage to ensure the final conjugate is both potent and safe. The general workflow involves the partial reduction of the antibody's interchain disulfide bonds, conjugation of the Duocarmycin TM-linker payload to the resulting free thiols, and subsequent purification and characterization of the ADC.

II. Experimental Protocols

A. Antibody Preparation and Partial Reduction

A common strategy for conjugating payloads to antibodies is through the partial reduction of interchain disulfide bonds, which provides a controlled number of reactive thiol groups for linker attachment.[3][4]

Protocol: Partial Reduction of Antibody Interchain Disulfides

-

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) solution (e.g., 10 mM in water)[3]

-

Reaction buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)

-

Purification column (e.g., Sephadex G-25) equilibrated in conjugation buffer

-

-

Procedure:

-

Prepare the antibody solution to a concentration of 5-10 mg/mL in the reaction buffer.

-

Add the reducing agent (TCEP or DTT) to the antibody solution. The molar ratio of reducing agent to antibody will determine the extent of reduction and needs to be optimized to achieve the desired drug-to-antibody ratio (DAR). For example, approximately 2.75 to 3.25 molar equivalents of TCEP or DTT are often used to cleave two interchain disulfide bonds, yielding four reactive thiols per antibody.

-

Incubate the reaction mixture at 37°C for 30-120 minutes.

-

Immediately purify the partially reduced antibody using a desalting column (e.g., Sephadex G-25) to remove the excess reducing agent.

-

Determine the concentration of the reduced antibody and the number of free thiols per antibody using a suitable method, such as the Ellman's test.

-

B. Conjugation of Duocarmycin TM-Linker

Once the antibody is partially reduced, the Duocarmycin TM-linker payload, typically containing a maleimide group, is added to react with the free thiols.

Protocol: Maleimide-Based Conjugation

-

Materials:

-

Partially reduced monoclonal antibody

-

Duocarmycin TM-linker with a maleimide group, dissolved in an organic solvent like DMSO.

-

Conjugation buffer (e.g., PBS with 1 mM DTPA, pH 7.2)

-

-

Procedure:

-

Adjust the concentration of the reduced antibody to 2.5-5 mg/mL in the conjugation buffer.

-

Add the Duocarmycin TM-linker solution to the antibody solution. The molar excess of the linker-drug over the antibody will influence the final DAR and should be optimized. A molar ratio of approximately 9.5 moles of linker-drug per mole of antibody has been reported.

-

The final reaction mixture may contain a small percentage of organic solvent (e.g., 20% acetonitrile) to aid in the solubility of the linker-drug.

-

Incubate the reaction mixture at 4°C for 1-2 hours or at room temperature for 30-60 minutes.

-

Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.

-

Purify the resulting ADC using a suitable method, such as size-exclusion chromatography (SEC) or tangential flow filtration, to remove unconjugated linker-drug and other small molecules.

-

C. Characterization of the ADC

Thorough characterization of the ADC is crucial to ensure its quality and consistency. The drug-to-antibody ratio (DAR) is a critical quality attribute.

Protocol: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method to determine the DAR and the distribution of different drug-loaded species in an ADC preparation.

-

Materials and Equipment:

-

HPLC system with a UV detector

-

HIC column (e.g., Butyl-NPR)

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with or without a small percentage of organic modifier like isopropanol)

-

-

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the purified ADC sample onto the column.

-

Elute the different ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). The unconjugated antibody will elute first, followed by species with increasing numbers of conjugated drugs (DAR2, DAR4, etc.), which are more hydrophobic.

-

Monitor the elution profile at 280 nm.

-

Integrate the peak areas corresponding to each DAR species.

-

Calculate the weighted average DAR using the following formula: Average DAR = Σ [(Peak Area of each species / Total Peak Area) x Number of drugs for that species]

-

III. Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the development and characterization of Duocarmycin TM-based ADCs, with a focus on the well-characterized HER2-targeting ADC, SYD985.

Table 1: Drug-to-Antibody Ratio (DAR) Characterization of SYD985

| Parameter | Value | Method |

| Average DAR | ~2.8 | HIC |

| Predominant Species | DAR2 and DAR4 (in an approx. 2:1 ratio) | HIC |

| Purity (DAR2 + DAR4) | ~95% | HIC |

Table 2: In Vitro Cytotoxicity of a HER2-Targeting Duocarmycin ADC (SYD985)

| Cell Line | HER2 Expression | IC50 (µg/mL) |

| SK-BR-3 | High (3+) | ~0.024 |

| BT-474 | High (3+) | 0.06 |

| SK-OV-3 | High (3+) | ~0.024 |

| Ovarian Cancer (HER2 2+) | Moderate (2+) | ~0.054 |

| SW-620 | Negative | Inactive |

| NCI-H520 | Negative | Inactive |

Table 3: In Vivo Efficacy of a HER2-Targeting Duocarmycin ADC in a BT-474 Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition |

| Vehicle Control | - | - | - |

| ADC (SYD983) | 1 | qwx3 (days 0, 7, 14) | Tumor growth delay |

| ADC (SYD983) | 5 | qwx3 (days 0, 7, 14) | Durable remissions |

| ADC (SYD983) | 5 | Single dose | Nearly complete tumor regression followed by regrowth |

IV. Mechanism of Action and Signaling Pathway

Duocarmycins exert their cytotoxic effects by alkylating DNA, which triggers a cascade of cellular events leading to apoptosis.

V. In Vitro Cytotoxicity Assay Protocol

Protocol: MTT Assay for Cell Viability

-

Materials:

-

Cancer cell lines (antigen-positive and antigen-negative)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

Duocarmycin TM-ADC and control antibody

-